molecular formula C22H15Cl2FN2 B2685992 1-(2-chloro-6-fluorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole CAS No. 338772-13-7

1-(2-chloro-6-fluorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole

Cat. No. B2685992
CAS RN: 338772-13-7
M. Wt: 397.27
InChI Key: CANABVIQUINUCW-OUKQBFOZSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole (CFCB) is a benzimidazole-based compound that has been increasingly studied for its potential medicinal and pharmacological applications. CFCB is part of a family of compounds known as benzimidazoles, which are characterized by their aromatic ring systems and an imidazole moiety. This compound has been studied for its ability to act as an inhibitor of various enzymes, as well as for its potential anti-cancer, anti-inflammatory, anti-diabetic, and anti-microbial properties.

Scientific Research Applications

Synthesis and Characterization

Benzimidazole derivatives are synthesized through various chemical reactions, showcasing the versatility of these compounds in organic chemistry. For instance, Nawrocka et al. (2004) synthesized a novel series of Schiff bases from 2-aminobenzimidazole and substituted aromatic aldehydes, leading to compounds with potential antiproliferative activity in vitro against human cancer cell lines (Nawrocka, W. et al., 2004). Similarly, Manikandan et al. (2019) synthesized and characterized derivatives of 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole, focusing on their optical properties and potential as NLO materials, indicative of their applicability in material science (Manikandan, I. et al., 2019).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzimidazole derivatives. Fang et al. (2016) designed and synthesized 5-fluorouracil benzimidazoles as novel antimicrobial agents, showing significant activity against various microbial strains. This research underscores the potential of benzimidazole derivatives in developing new antimicrobial agents (Fang, X. et al., 2016).

Material Science Applications

The potential of benzimidazole derivatives in material science, particularly in the development of non-linear optical (NLO) materials, has been explored. The study by Manikandan et al. (2019) on the synthesis and optical properties of benzimidazole derivatives highlights their significant NLO responses, which are crucial for applications in various NLO devices. This work demonstrates the role of benzimidazole derivatives in advancing material science technologies (Manikandan, I. et al., 2019).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-[(E)-2-(2-chlorophenyl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2FN2/c23-17-7-2-1-6-15(17)12-13-22-26-20-10-3-4-11-21(20)27(22)14-16-18(24)8-5-9-19(16)25/h1-13H,14H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANABVIQUINUCW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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